4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the chloro and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The pyrazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) can facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, esters, amides, and other functionalized compounds that can be further utilized in different applications.
Scientific Research Applications
4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzyme inhibition or receptor modulation.
Agrochemicals: The compound can be modified to create new pesticides or herbicides with improved efficacy and safety profiles.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrazole
- 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-chloro-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chloro and carboxylic acid functional groups on the pyrazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial fields.
Properties
IUPAC Name |
4-chloro-1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-6-4-13(11-7(6)8(14)15)5-12-3-1-2-10-12/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFVYPPRVLBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CN2C=C(C(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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